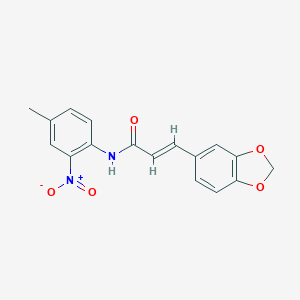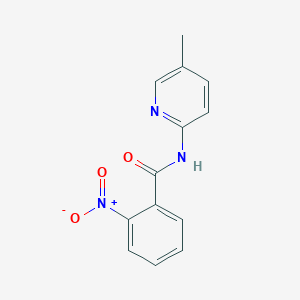
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE” is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE” typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the triazole ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Bromination and nitration: The triazole ring can be brominated and nitrated using bromine and nitric acid, respectively.
Coupling with adamantanecarboxamide: The final step involves coupling the brominated and nitrated triazole with 2,5-dichlorophenyl-1-adamantanecarboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: The nitro group in the triazole ring can be reduced to an amine.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the adamantane moiety.
Reduction: Amino derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Due to its triazole and adamantane components, it may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
Industry
Possible use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The exact mechanism of action would depend on the specific biological target. Generally, triazole derivatives can inhibit enzymes or interact with proteins, disrupting their normal function. The adamantane moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-adamantyl-3-(1H-1,2,4-triazol-1-yl)urea
- 3-(1H-1,2,4-triazol-1-yl)-N-(2,5-dichlorophenyl)propanamide
Uniqueness
The presence of both the bromine and nitro groups on the triazole ring, along with the adamantane moiety, makes this compound unique. These functional groups may confer specific biological activities or chemical reactivity not seen in similar compounds.
Propriétés
Formule moléculaire |
C19H18BrCl2N5O3 |
|---|---|
Poids moléculaire |
515.2g/mol |
Nom IUPAC |
3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2,5-dichlorophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H18BrCl2N5O3/c20-16-24-17(27(29)30)25-26(16)19-7-10-3-11(8-19)6-18(5-10,9-19)15(28)23-14-4-12(21)1-2-13(14)22/h1-2,4,10-11H,3,5-9H2,(H,23,28) |
Clé InChI |
IISICRPYKUYXCF-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)NC5=C(C=CC(=C5)Cl)Cl |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)NC5=C(C=CC(=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(2-methoxyphenoxy)ethyl]-5-({2-[2-(2-methoxyphenoxy)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B448512.png)


![Bis[2-(4-nitrophenyl)-2-oxoethyl] camphorate](/img/structure/B448519.png)




